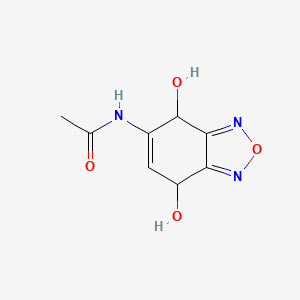
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide: is a synthetic organic compound that belongs to the class of benzoxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide typically involves the following steps:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxy Groups: Hydroxylation reactions can be used to introduce hydroxy groups at the desired positions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Various substitution reactions can be performed, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.
Hydroxybenzoxadiazoles: Compounds with hydroxy groups at different positions.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
The uniqueness of n-(4,7-Dihydro-4,7-dihydroxy-2,1,3-benzoxadiazol-5-yl)-acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and properties.
Eigenschaften
Molekularformel |
C8H9N3O4 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
N-(4,7-dihydroxy-4,7-dihydro-2,1,3-benzoxadiazol-5-yl)acetamide |
InChI |
InChI=1S/C8H9N3O4/c1-3(12)9-4-2-5(13)6-7(8(4)14)11-15-10-6/h2,5,8,13-14H,1H3,(H,9,12) |
InChI-Schlüssel |
BPTNHAQHRCCWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(C2=NON=C2C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
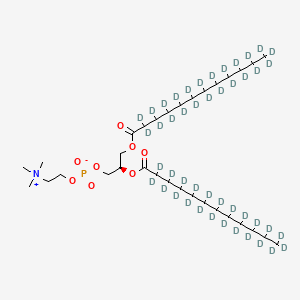
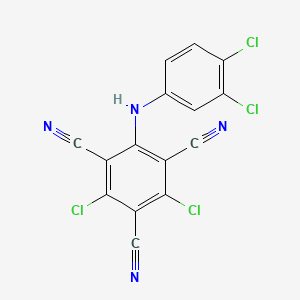

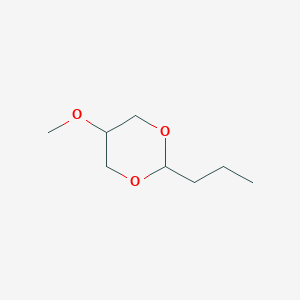



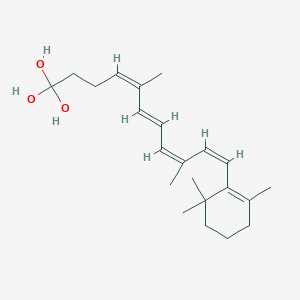
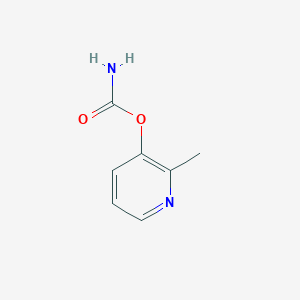
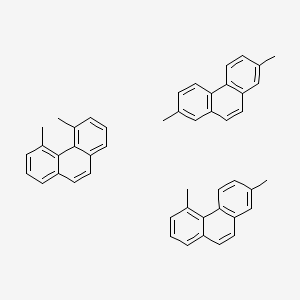
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
